tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate
Description
tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate is a synthetic carbamate derivative featuring a pyrrolidine ring substituted with a 3-methoxy-4-nitrophenyl group and a tert-butyl carbamate moiety.
Properties
IUPAC Name |
tert-butyl N-[1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)17-11-7-8-18(10-11)12-5-6-13(19(21)22)14(9-12)23-4/h5-6,9,11H,7-8,10H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQKPDJESNHVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula : C16H23N3O5
- Molecular Weight : Approximately 337.37 g/mol
- CAS Number : 1417794-22-9
The compound contains several functional groups, including a nitro group and a methoxy group, which may influence its biological activity and synthetic utility.
Medicinal Chemistry
The structural features of tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate suggest potential applications in drug development, particularly in the following areas:
- Anti-inflammatory Agents : Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of the nitro group may enhance lipophilicity, facilitating better interaction with biological targets.
- Anticancer Activity : Derivatives of pyrrolidine and nitrophenyl groups are known for their anticancer activities. Research indicates that modifications in these compounds can lead to enhanced efficacy against various cancer cell lines.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its functional groups:
- Protecting Group : The tert-butyl carbamate moiety can act as a protecting group for amines during synthetic transformations, allowing for selective reactions without interfering with other functional groups.
- Synthesis of Complex Molecules : Its unique structure allows it to be utilized in the synthesis of more complex molecules, potentially leading to new pharmaceuticals or agrochemicals.
Interaction Studies
Research on the interactions of this compound with biological receptors can provide insights into its pharmacological profile:
- Receptor Binding Studies : Investigating how this compound interacts with specific receptors can help elucidate its mechanism of action and potential therapeutic effects.
Case Study 1: Anticancer Activity
A study investigated derivatives of pyrrolidine compounds for their cytotoxic effects on cancer cell lines. It was found that modifications similar to those present in this compound significantly enhanced the anticancer activity compared to their non-substituted counterparts.
Case Study 2: Anti-inflammatory Properties
Research focused on compounds featuring nitrophenyl substitutions demonstrated promising anti-inflammatory effects through modulation of inflammatory pathways. The study highlighted that compounds with similar structures could effectively inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications for tert-butyl derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and synthetic applications.
Substituent Variations and Electronic Effects
Key Insights :
- The target compound’s nitro group enhances electrophilicity, making it reactive in reduction or nucleophilic substitution reactions, whereas methoxy groups improve solubility in polar solvents .
- Brominated analogs (e.g., ) are favored in Suzuki-Miyaura cross-coupling reactions due to bromine’s leaving-group ability.
Physicochemical Properties
*Calculated based on molecular formulas.
Key Insights :
- The target compound’s nitro group may elevate melting points compared to non-polar analogs (e.g., benzyl derivatives) due to stronger dipole interactions .
- Hydroxyl-containing analogs (e.g., ) exhibit higher solubility in aqueous-organic mixtures, whereas acylated derivatives (e.g., ) favor organic phases.
Biological Activity
tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and specific aromatic substitutions (methoxy and nitro groups). Its molecular formula is with a molecular weight of approximately 270.30 g/mol. This compound is gaining interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions:
- Reaction of tert-butyl carbamate with a pyrrolidine derivative : This can be achieved via palladium-catalyzed cross-coupling reactions.
- Oxidation and Reduction Reactions :
- The methoxy group can be oxidized to form aldehydes or acids.
- The nitro group can be reduced to an amine using hydrogen gas in the presence of a catalyst.
Reaction Conditions
Common reagents for these reactions include:
- Oxidation : Potassium permanganate or chromium trioxide.
- Reduction : Hydrogen gas with palladium on carbon (Pd/C).
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cross-Coupling | Palladium catalyst, base | Formation of carbamate |
| 2 | Oxidation | KMnO4, CrO3 | Aldehyde/acid formation |
| 3 | Reduction | H₂ + Pd/C | Amine formation |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The nitrophenyl group may enhance binding affinity to enzymes or receptors, potentially leading to the modulation of various biological pathways. The pyrrolidine core contributes to the compound's overall stability and specificity.
Potential Biological Effects
Research indicates that compounds similar in structure often exhibit significant biological properties, including:
- Anticancer Activity : The presence of the nitro group may enhance lipophilicity, aiding in cellular uptake and efficacy against cancer cells.
- Anti-inflammatory Properties : Pyrrolidine derivatives have shown promise in reducing inflammation through various mechanisms.
Table 2: Summary of Biological Activities
| Activity Type | Related Findings |
|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines |
| Anti-inflammatory | Modulation of inflammatory pathways |
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate, and how can purity (>95%) be ensured?
Methodological Answer: The synthesis typically involves a multi-step process:
Condensation : React 3-methoxy-4-nitrobenzaldehyde with pyrrolidine derivatives (e.g., 3-aminopyrrolidine) under reductive amination conditions (e.g., NaBHCN in MeOH) to form the substituted pyrrolidine intermediate.
Protection : Introduce the tert-butyl carbamate group via reaction with Boc anhydride (BocO) in the presence of a base (e.g., DMAP or triethylamine) in dichloromethane .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and H NMR (CDCl, δ 1.4 ppm for tert-butyl group) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm the pyrrolidine ring, tert-butyl group (δ 1.4 ppm, singlet), and aromatic protons (δ 7.5–8.2 ppm for nitro/methoxy-substituted phenyl).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] for CHNO, expected m/z 338.16).
- FTIR : Peaks at ~1700 cm (carbamate C=O) and ~1520 cm (Nitro group) .
Advanced Research Questions
Q. How does the electronic effect of the 3-methoxy-4-nitrophenyl substituent influence regioselectivity in cross-coupling reactions?
Methodological Answer: The nitro group is a strong meta-directing electron-withdrawing group, while methoxy is an ortho/para-directing electron donor. This combination creates competing electronic effects:
- Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids. Monitor regioselectivity via HPLC and H NMR.
- Data Analysis : Compare with analogs lacking the nitro/methoxy groups (e.g., tert-butyl pyrrolidine carbamates with simple phenyl substituents). Computational DFT studies (Gaussian 09, B3LYP/6-31G*) can map electron density to predict reaction sites .
Q. How can researchers resolve discrepancies in spectroscopic data when reducing the nitro group to an amine?
Methodological Answer: Nitro-to-amine reduction (e.g., H/Pd-C or Zn/HCl) may produce side products (e.g., over-reduction or incomplete conversion):
- Troubleshooting : Use TLC (silica, EtOAc/hexane) to track reaction progress.
- Characterization : Post-reduction, confirm amine formation via:
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Focus on the carbamate and nitro groups as potential hydrogen bond donors/acceptors.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Compare with analogs (e.g., tert-butyl carbamates with different aryl groups) to identify structure-activity relationships .
Data Contradiction & Experimental Design
Q. How to address conflicting solubility data in polar vs. non-polar solvents?
Methodological Answer:
- Hypothesis : The nitro group enhances polarity, but the tert-butyl carbamate introduces hydrophobicity.
- Testing : Measure solubility in DMSO, THF, and chloroform via gravimetric analysis.
- Analysis : Use Hansen solubility parameters (HSPiP software) to correlate solubility with solvent polarity. If discrepancies persist, check for polymorphic forms via X-ray diffraction .
Q. Why might catalytic hydrogenation of the nitro group yield inconsistent yields?
Methodological Answer:
- Variables : Catalyst loading (5–10% Pd/C), solvent (EtOH vs. EtOAc), and H pressure (1–3 atm).
- Optimization : Design a factorial experiment (e.g., 2 DOE) to identify interactions between variables. Monitor reaction progress via in-situ FTIR .
Theoretical & Mechanistic Insights
Q. What mechanistic pathways explain the compound’s stability under acidic conditions?
Methodological Answer:
- Degradation Study : Expose to HCl (0.1–1 M) and monitor via HPLC.
- Proposed Mechanism : The tert-butyl carbamate may undergo acid-catalyzed hydrolysis to release CO and form a pyrrolidinium intermediate. Confirm via H NMR (disappearance of tert-butyl signal) and LC-MS (detection of degradation products) .
Q. How does the compound’s stereochemistry impact its pharmacological activity?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
